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Compound of Interest

Compound Name: Chloromaleic acid anhydride

CAS No.: 96-02-6

Cat. No.: B048873 Get Quote

Executive Summary & Compound Profile
Chloromaleic Anhydride (3-chlorofuran-2,5-dione) is a critical functionalized monomer used in

the synthesis of bio-active copolymers and as a highly reactive dienophile in Diels-Alder

cycloadditions for drug discovery.[1] Unlike its parent compound, maleic anhydride (MA), the

introduction of the chlorine atom at the vinylic position breaks molecular symmetry, creating

distinct spectroscopic signatures essential for purity analysis and structural validation.

This guide provides a definitive reference for the IR and NMR spectral data of CMA, grounded

in electronic substituent effects and validated synthesis protocols.

Property Data

IUPAC Name 3-chlorofuran-2,5-dione

CAS Registry 96-02-6

Molecular Formula C₄HClO₃

Molecular Weight 132.50 g/mol

Appearance Colorless to pale yellow liquid (mp ~33°C)
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Synthesis & Purity Context
To interpret spectroscopic data accurately, one must understand the genesis of the sample.

CMA is typically synthesized via the chlorination of maleic anhydride followed by thermal

dehydrochlorination.[1] Impurities such as dichlorosuccinic anhydride (intermediate) or maleic

anhydride (starting material) are common and must be identified via NMR.[1]

Synthesis Pathway Diagram
The following workflow illustrates the transformation and the origin of potential impurities.
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Figure 1: Synthesis pathway showing the critical intermediate (Dichlorosuccinic Anhydride)

which often appears as a contaminant in spectral analysis.

Infrared Spectroscopy (FT-IR)
The IR spectrum of CMA is dominated by the anhydride functionality.[1] The chlorine atom

induces a frequency shift compared to maleic anhydride due to the field effect and changes in

reduced mass.

Diagnostic Peaks Table[1]
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Mechanistic
Assignment

C=O[1][2] Stretch

(Sym)
1850 - 1860 Weak/Med

Symmetric carbonyl

stretching of the

anhydride ring.[1]

C=O Stretch (Asym) 1770 - 1790 Strong

Asymmetric carbonyl

stretching

(characteristic

doublet).[1]

C=C Stretch 1615 - 1635 Medium

Vinylic double bond.

[1] Shifted slightly

lower than MA (1631

cm⁻¹) due to Cl

mass/conjugation.[1]

C-O-C Stretch 1050 - 1070 Strong
Cyclic anhydride ether

linkage.

C-Cl Stretch 740 - 780 Medium

Characteristic C-Cl

vibration (fingerprint

region).[1]

Experimental Insight: In a purity assay, look for a broad stretch around 3000-3500 cm⁻¹.[1] Its

presence indicates hydrolysis of the anhydride to chloromaleic acid (dicarboxylic acid) due to

moisture exposure. A pure sample must lack O-H stretching.[1]

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing CMA from Maleic Anhydride. The symmetry

breaking by Chlorine results in unique chemical shifts.

¹H NMR Data (Proton)
Solvent: CDCl₃ (Chloroform-d)
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Proton
Environment

Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

C=CH-Cl 7.42 Singlet (s) 1H Vinylic proton.[1]

Mechanistic Logic:

Maleic Anhydride Reference: MA protons appear at 7.05 ppm.[1]

CMA Shift: The proton in CMA is deshielded (shifted downfield to ~7.42 ppm) relative to MA.

Why? The Chlorine atom exerts a strong inductive effect (-I), pulling electron density away

from the ring system, deshielding the remaining proton. This outweighs the mesomeric (+M)

shielding effect of the chlorine lone pairs.

Coupling: Because there is no vicinal proton (the other carbon holds the Cl), the signal

appears as a sharp singlet.

¹³C NMR Data (Carbon)
Solvent: CDCl₃

The loss of C2 symmetry means all four carbons in the ring are magnetically non-equivalent.

Carbon Label Chemical Shift (δ, ppm) Assignment

C2 162.5 - 163.5
Carbonyl (C=O) adjacent to

Chlorine (Deshielded).[1]

C5 160.0 - 161.5
Carbonyl (C=O) adjacent to

Hydrogen.[1]

C3 138.0 - 142.0
Vinylic Carbon bonded to

Chlorine (C-Cl).[1]

C4 130.0 - 134.0
Vinylic Carbon bonded to

Hydrogen (C-H).[1]

Interpretation Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbonyl Region (160+ ppm): You will see two distinct peaks for CMA, whereas Maleic

Anhydride shows only one peak (due to symmetry) at ~165 ppm.[1]

Alkene Region (130-145 ppm): The C-Cl carbon is significantly deshielded compared to the

C-H carbon.[1]

Applications in Drug Development
CMA is not just a reagent; it is a scaffold for precision chemistry.[1]

Linker Chemistry: The anhydride ring opens upon reaction with amines (e.g., lysine residues

on proteins) to form amide linkers, while the vinyl chloride moiety remains available for

further substitution or cross-linking.

Copolymerization: CMA is copolymerized with styrene or vinyl ethers to create alternating

copolymers used in micellar drug delivery systems.[1] The chlorine atom modifies the

hydrophobicity and degradation rate of the polymer matrix compared to standard MA

copolymers.

Logic Flow: Spectroscopic Validation of Conjugation
When reacting CMA with a drug or protein:
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Figure 2: Decision logic for validating the successful conjugation of CMA to a target molecule.
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Synthesis & Properties: U.S. Patent 2,432,470.[1] Preparation of Chlormaleic Anhydride.

(Describes the chlorination/dehydrochlorination protocol).

NMR Chemical Shifts (General Anhydrides): Oregon State University. 1H NMR Chemical

Shifts. (Reference for standard alkene and anhydride shifts).

Maleic Anhydride Baseline Data: National Institutes of Health (NIH) PubChem.[1] Maleic

Anhydride Spectral Data.
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Chloromaleic Anhydride Structure: National Institutes of Health (NIH) PubChem. 3-

chlorofuran-2,5-dione.[1]

Copolymer Characterization:Biomedical Applications of Maleic Anhydride Copolymers.

Revue Roumaine de Chimie. (Context for CMA use in drug delivery).

Disclaimer: The spectral data provided are typical values for CDCl₃ solution. Shifts may vary

slightly depending on concentration, temperature, and solvent polarity (e.g., DMSO-d₆ will

cause significant shifts due to hydrogen bonding with the anhydride oxygens).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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